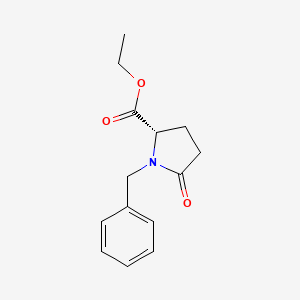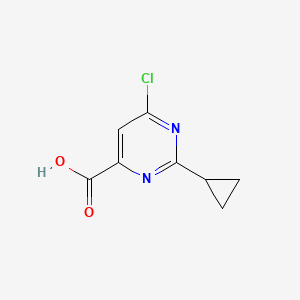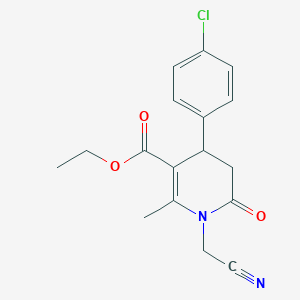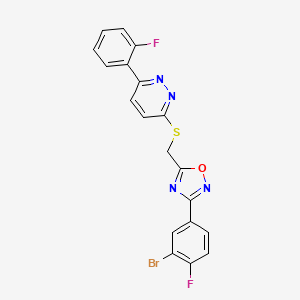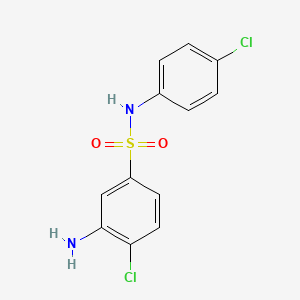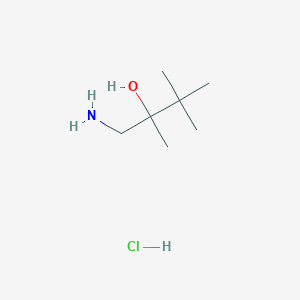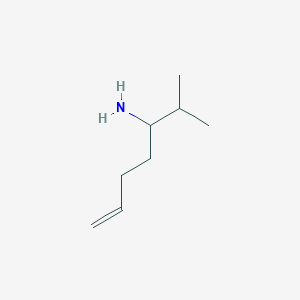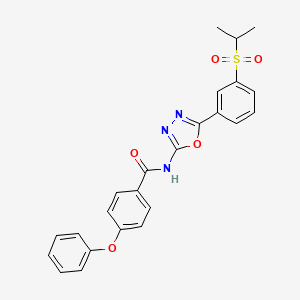
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The oxadiazole ring and the benzamide group are both planar structures, which could contribute to the overall rigidity of the molecule. The presence of multiple aromatic rings (phenyl groups) could lead to interesting electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the phenyl groups could participate in electrophilic aromatic substitution reactions . The oxadiazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of multiple aromatic rings could result in a relatively high melting point and low solubility in water .Applications De Recherche Scientifique
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide:
Antiviral Agents
This compound has been explored for its potential as an antiviral agent. Derivatives of similar structures have shown promising results against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). The antiviral activity is measured by the inhibition concentration (IC50) values, indicating the effectiveness of the compound in preventing viral replication .
Antimicrobial Activity
Research has indicated that related compounds can act as potent growth inhibitors of drug-resistant bacteria. This includes challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. These findings suggest that the compound could be synthesized into derivatives that serve as novel antibiotics, particularly against resistant strains .
Biofilm Eradication
The compound’s derivatives have been studied for their ability to eradicate biofilms formed by bacteria such as S. aureus. Biofilms are protective layers that bacteria create to shield themselves from antibiotics, making infections difficult to treat. Compounds with similar structures have shown minimum biofilm eradication concentration (MBEC) values, which are indicative of their potential to disrupt these bacterial defenses .
Pharmacokinetic Properties
The pharmacokinetic properties of a compound determine its behavior within the body, including absorption, distribution, metabolism, and excretion. Compounds with similar structures have been evaluated for their pharmacokinetic profiles, which are crucial for developing safe and effective drugs .
Structure–Activity Relationship (SAR) Studies
SAR studies are critical in medicinal chemistry as they help understand how the compound’s chemical structure affects its biological activity. This compound’s derivatives have been used in SAR studies to predict how structural modifications might enhance or reduce its biological activity .
Orientations Futures
Propriétés
IUPAC Name |
4-phenoxy-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-16(2)33(29,30)21-10-6-7-18(15-21)23-26-27-24(32-23)25-22(28)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUUYKLZBSJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)

![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
phenyl]methyl})amine](/img/structure/B2949881.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

